N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide
Description
This compound features a tetrahydroquinoline scaffold substituted at the 1-position with a benzenesulfonyl group and at the 6-position with a 2-(4-methoxyphenoxy)acetamide moiety.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-20-10-12-21(13-11-20)31-17-24(27)25-19-9-14-23-18(16-19)6-5-15-26(23)32(28,29)22-7-3-2-4-8-22/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRYAWVZOJYWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the tetrahydroquinoline intermediate reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyphenoxy Acetamide Group: The final step involves the reaction of the sulfonylated tetrahydroquinoline with 4-methoxyphenoxyacetic acid, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide exerts its effects involves interaction with specific molecular targets. Studies have identified enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) as potential targets . These enzymes are involved in bacterial cell wall synthesis, and inhibition of these targets disrupts bacterial growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-Position
The 1-position substituent significantly influences physicochemical and biological properties. Key analogues include:
a) N-[1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide (G502-0090)
- Structure : Cyclopropanecarbonyl (C₃H₅CO-) at the 1-position.
- Molecular Weight : 380.44 g/mol (C₂₂H₂₄N₂O₄) .
b) N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)methyl]-6-acetamido-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (28a)
- Structure : (3,4-Dimethoxyphenyl)methyl at the 1-position.
- Synthesis : Reacted with acetic anhydride in dimethyl sulfoxide (DMSO) .
- Comparison : The bulkier (3,4-dimethoxyphenyl)methyl group may hinder receptor binding compared to benzenesulfonyl but could enhance selectivity for hydrophobic pockets.
c) N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (20)
- Structure : Methoxy and piperidinylethoxy substituents at the 6- and 7-positions.
- Synthesis : Heated in dimethylformamide (DMF) with subsequent purification via silica chromatography .
- Comparison : Additional substitutions at the 7-position (e.g., piperidinylethoxy) may confer multitarget activity but complicate synthetic scalability.
Substituent Variations at the 6-Position
The 2-(4-methoxyphenoxy)acetamide group distinguishes the target compound from analogues with simpler amides or heterocycles:
a) N-{2-[(Benzylcarbamoyl)methyl]-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}hexanamide (28b)
- Structure : Hexanamide at the 6-position.
- Synthesis: Uses hexanoic acid with BOP reagent in DMSO .
- Comparison: The linear hexanamide chain increases lipophilicity but may reduce hydrogen-bonding capacity compared to the aromatic 4-methoxyphenoxy group.
b) N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (31)
Research Findings and Implications
- Synthetic Accessibility : The target compound’s benzenesulfonyl group may require harsher reaction conditions (e.g., sulfonyl chlorides) compared to acyl or alkyl substituents .
- Limitations : Lack of explicit biological data in the evidence precludes direct efficacy comparisons. Further studies on receptor binding and pharmacokinetics are needed.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H24N2O4S
- Molecular Weight : 456.6 g/mol
- CAS Number : 946381-86-8
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a methoxyphenoxyacetamide moiety. This unique combination of structural elements contributes to its diverse biological activities.
This compound primarily targets key enzymes involved in bacterial cell wall synthesis:
- D-glutamic acid-adding enzyme (MurD)
- N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU)
By inhibiting these enzymes, the compound disrupts the biochemical pathways necessary for bacterial membrane synthesis, leading to bactericidal effects against both gram-positive and gram-negative bacteria .
Antimicrobial Effects
Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various strains of bacteria, including:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
The inhibition of MurD and GlmU results in impaired bacterial growth and viability, demonstrating its potential as an antibacterial agent .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on human cell lines. Results indicate that while it exhibits antimicrobial properties, it also possesses cytotoxic effects at higher concentrations. This dual activity makes it a candidate for further exploration in cancer therapeutics .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against various bacterial strains. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls.
- Cytotoxicity Assessment : In another investigation involving human cancer cell lines, the compound was found to induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
